molecular formula C12H15NO3 B052317 Isopropyl 2-benzamidoacetate CAS No. 1776-56-3

Isopropyl 2-benzamidoacetate

Cat. No. B052317
CAS RN: 1776-56-3
M. Wt: 221.25 g/mol
InChI Key: CMCPDXPCMOUWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-benzamidoacetate, also known as IBAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Isopropyl 2-benzamidoacetate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Isopropyl 2-benzamidoacetate has been shown to inhibit the activity of a protein called human topoisomerase II alpha, which is involved in DNA replication and transcription. Inhibition of this protein can lead to cell death, making Isopropyl 2-benzamidoacetate a potential anticancer agent.
Another potential application of Isopropyl 2-benzamidoacetate is in the field of neuroscience. Isopropyl 2-benzamidoacetate has been shown to have anxiolytic and antidepressant effects in animal models. It is believed that these effects are due to Isopropyl 2-benzamidoacetate's ability to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.

Mechanism Of Action

The mechanism of action of Isopropyl 2-benzamidoacetate is not fully understood. However, it is known that Isopropyl 2-benzamidoacetate inhibits the activity of human topoisomerase II alpha by binding to the enzyme's active site. This inhibition leads to the formation of a complex between Isopropyl 2-benzamidoacetate and the enzyme, which ultimately leads to cell death.

Biochemical And Physiological Effects

Isopropyl 2-benzamidoacetate has been shown to have several biochemical and physiological effects. In addition to its anticancer and anxiolytic effects, Isopropyl 2-benzamidoacetate has also been shown to have anti-inflammatory properties. It is believed that these properties are due to Isopropyl 2-benzamidoacetate's ability to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Isopropyl 2-benzamidoacetate in lab experiments is its high purity and stability. Isopropyl 2-benzamidoacetate can be easily synthesized and purified, making it an ideal compound for scientific research. However, one of the limitations of using Isopropyl 2-benzamidoacetate is its relatively low solubility in water. This can make it difficult to administer Isopropyl 2-benzamidoacetate to cells or animals in experiments.

Future Directions

There are several future directions for research on Isopropyl 2-benzamidoacetate. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its effects on other neurotransmitters in the brain and its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its effects on other enzymes and pathways in the body.
Conclusion
In conclusion, Isopropyl 2-benzamidoacetate is a promising chemical compound with potential applications in various fields of scientific research. Its ability to inhibit the activity of human topoisomerase II alpha makes it a potential anticancer agent, while its anxiolytic and anti-inflammatory properties make it a potential treatment for other diseases. Further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its potential applications in scientific research.

Synthesis Methods

The synthesis of Isopropyl 2-benzamidoacetate involves the reaction between isopropyl chloroacetate and benzamide in the presence of a base such as potassium carbonate. The reaction yields Isopropyl 2-benzamidoacetate as a white crystalline solid with a melting point of 65-67°C. The purity of Isopropyl 2-benzamidoacetate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

1776-56-3

Product Name

Isopropyl 2-benzamidoacetate

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

propan-2-yl 2-benzamidoacetate

InChI

InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

CMCPDXPCMOUWIY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1

synonyms

N-Benzoylglycine 1-Methylethyl Ester;  Hippuric Acid Isopropyl Ester

Origin of Product

United States

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